![molecular formula C15H9N3O2 B14002274 2-[Cyano-(4-nitrophenyl)methyl]benzonitrile CAS No. 31309-64-5](/img/structure/B14002274.png)
2-[Cyano-(4-nitrophenyl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyano-(4-nitrophenyl)methyl]benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group attached to a benzene ring, which is further substituted with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano-(4-nitrophenyl)methyl]benzonitrile typically involves the reaction of 4-nitrobenzyl cyanide with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-nitrobenzyl cyanide, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Cyano-(4-nitrophenyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products Formed
Oxidation: 2-[Amino-(4-nitrophenyl)methyl]benzonitrile.
Reduction: 2-[Cyano-(4-aminophenyl)methyl]benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[Cyano-(4-nitrophenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-[Cyano-(4-nitrophenyl)methyl]benzonitrile involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological molecules. The compound’s effects are mediated through its ability to form stable complexes with transition metals and other reactive species .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzonitrile: Similar structure but lacks the additional cyano group.
2-Cyano-4’-methylbiphenyl: Similar nitrile functionality but different substitution pattern on the benzene ring.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets .
Propriétés
Numéro CAS |
31309-64-5 |
|---|---|
Formule moléculaire |
C15H9N3O2 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
2-[cyano-(4-nitrophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C15H9N3O2/c16-9-12-3-1-2-4-14(12)15(10-17)11-5-7-13(8-6-11)18(19)20/h1-8,15H |
Clé InChI |
VNCPQGUQCTZPRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


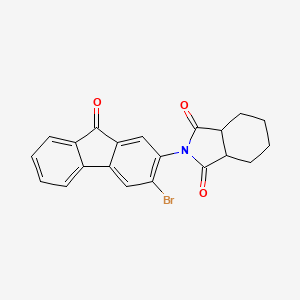
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
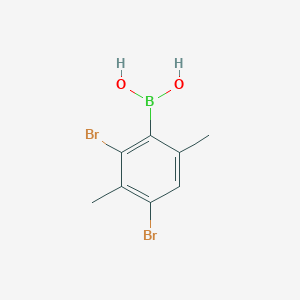
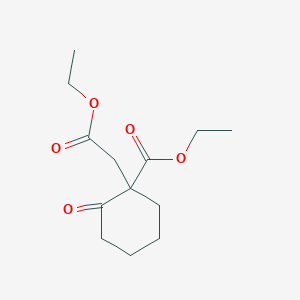
![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
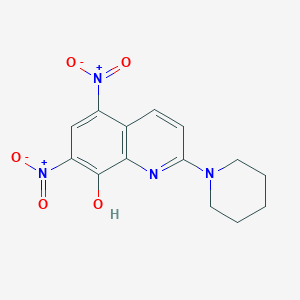
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
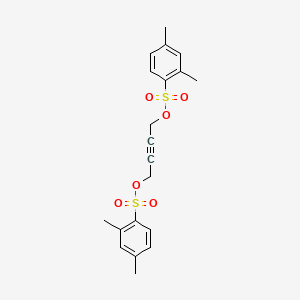
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
